![molecular formula C13H12 B2811568 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823936-00-0](/img/structure/B2811568.png)
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with an ethynylphenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique structural properties, which include high strain and rigidity due to the bicyclo[1.1.1]pentane framework. These properties make it an interesting subject for research in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between 1-(3-iodophenyl)bicyclo[1.1.1]pentane and trimethylsilylacetylene, followed by deprotection to yield the target compound. This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学研究应用
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a bioisostere for aromatic rings.
Industry: Utilized in materials science for the development of new materials with specific mechanical properties.
作用机制
The mechanism of action of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is not well-documented. its effects are likely related to its unique structural properties, which can influence molecular interactions and reactivity. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with various molecular targets, potentially affecting biological pathways and chemical reactions.
相似化合物的比较
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and ethynyl-substituted compounds:
Similar Compounds: 1-(3-Iodophenyl)bicyclo[1.1.1]pentane, 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, and 1-(3-Chlorophenyl)bicyclo[1.1.1]pentane.
Uniqueness: The presence of the ethynyl group provides additional reactivity and potential for further functionalization, making it a versatile building block in organic synthesis.
属性
IUPAC Name |
1-(3-ethynylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMYFUKQFZWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
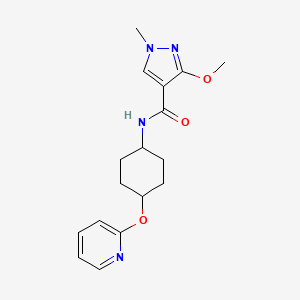
![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
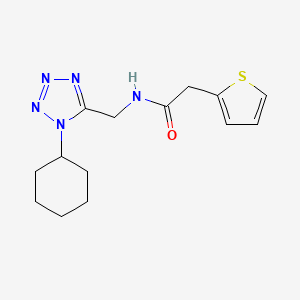
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
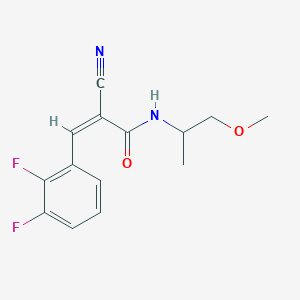
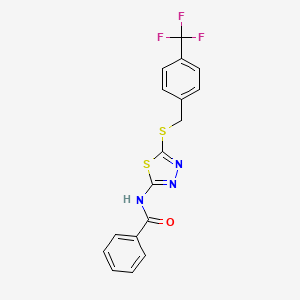
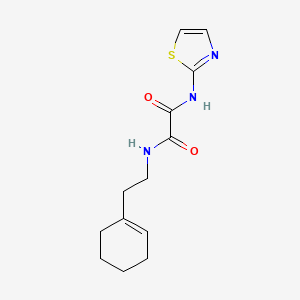
![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2811504.png)
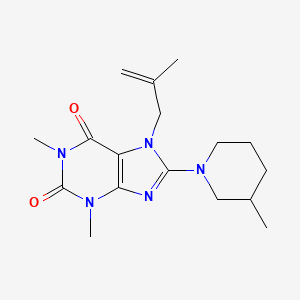
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)
